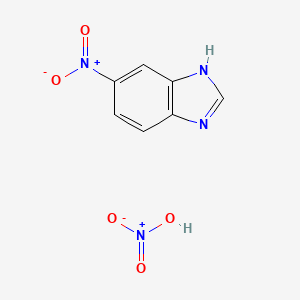

5-Nitrobenzimidazole Nitrate

Description

Properties

IUPAC Name |

nitric acid;6-nitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.HNO3/c11-10(12)5-1-2-6-7(3-5)9-4-8-6;2-1(3)4/h1-4H,(H,8,9);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZQXHSOEZUAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=N2.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885405 | |

| Record name | 1H-Benzimidazole, 6-nitro-, nitrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faintly beige crystalline lumps; [Sigma-Aldrich MSDS] | |

| Record name | 5-Nitrobenzimidazole, nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11283 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27896-84-0 | |

| Record name | 1H-Benzimidazole, 6-nitro-, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27896-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 6-nitro-, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027896840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 6-nitro-, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazole, 6-nitro-, nitrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrobenzimidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Nitrobenzimidazole Nitrate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of 5-Nitrobenzimidazole Nitrate, a compound of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Chemical Properties and Structure

5-Nitrobenzimidazole Nitrate (CAS Number: 27896-84-0) is an off-white to faintly beige crystalline powder.[1] Its chemical structure consists of a benzimidazole ring system substituted with a nitro group at the 5-position, which is then salified with nitric acid. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the benzimidazole scaffold, a key factor in its diverse biological activities.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₂·HNO₃ | [2][3] |

| Molecular Weight | 226.15 g/mol | [2][3] |

| Melting Point | 222 °C (decomposes) | [2] |

| Appearance | Off-white to faintly beige crystalline powder | [1][2] |

| CAS Number | 27896-84-0 | [2][3] |

| PubChem CID | 119743 | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of 5-Nitrobenzimidazole Nitrate.

¹H NMR (DMSO-d6)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.59 | d | 1H | H-4 |

| ~8.25 | dd | 1H | H-6 |

| ~7.85 | d | 1H | H-7 |

| ~9.5 (broad) | s | 1H | N-H |

| ~3.3 (broad) | s | 1H | N-H |

Note: The exact chemical shifts can vary slightly depending on the experimental conditions.

¹³C NMR (DMSO-d6)

| Chemical Shift (ppm) | Assignment |

| ~148.0 | C5 |

| ~143.0 | C7a |

| ~142.5 | C2 |

| ~119.5 | C4 |

| ~116.0 | C6 |

| ~114.5 | C7 |

| ~138.0 | C3a |

Note: The assignments are based on computational predictions and comparison with similar structures.

Experimental Protocols

Synthesis of 5-Nitrobenzimidazole Nitrate

The synthesis of 5-Nitrobenzimidazole Nitrate is typically a two-step process. First, 5-Nitrobenzimidazole is synthesized, which is then subsequently converted to its nitrate salt.

Step 1: Synthesis of 5-Nitrobenzimidazole

A common method for the synthesis of 2-substituted-5-nitrobenzimidazoles involves the condensation of 4-nitro-o-phenylenediamine with various aromatic aldehydes. For the synthesis of the parent 5-Nitrobenzimidazole, formic acid is used as the source of the C2 carbon.

Materials:

-

4-nitro-1,2-phenylenediamine

-

Formic acid

-

Hydrochloric acid (5N)

-

Sodium hydroxide solution (10%)

-

Water

Procedure:

-

A mixture of 4-nitrophthalimide is refluxed with formic acid in 5N hydrochloric acid for 24 hours.

-

After cooling to room temperature, the reaction mixture is neutralized with a 10% sodium hydroxide solution.

-

The resulting precipitate of 5-Nitrobenzimidazole is isolated by filtration.

-

The crude product is purified by recrystallization from water and dried.

Step 2: Formation of the Nitrate Salt

The nitrate salt is formed by reacting 5-Nitrobenzimidazole with nitric acid.

Materials:

-

5-Nitrobenzimidazole

-

Nitric acid (concentrated)

-

Ethanol

Procedure:

-

5-Nitrobenzimidazole is dissolved in a minimal amount of hot ethanol.

-

A stoichiometric amount of concentrated nitric acid is added dropwise to the solution with stirring.

-

The mixture is allowed to cool, during which time 5-Nitrobenzimidazole Nitrate precipitates.

-

The crystalline product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer.

-

Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d6).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Biological Activity and Signaling Pathways

5-Nitrobenzimidazole and its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and vasorelaxant effects. The nitro group at the 5-position is crucial for these activities, as it significantly alters the electronic properties of the molecule.

Anticancer Activity

The anticancer effects of 5-nitrobenzimidazole derivatives are attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival.

As illustrated, 5-nitrobenzimidazole derivatives can inhibit the EGFR/HER2 signaling pathways, which are often overexpressed in cancer cells. This inhibition leads to the downregulation of downstream pro-survival pathways like PI3K/Akt and MEK/Erk. Furthermore, these compounds can induce the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, leading to apoptosis.

Vasorelaxant Activity

Certain 5-nitrobenzimidazole derivatives have demonstrated vasorelaxant properties, suggesting their potential as antihypertensive agents. This effect is believed to be mediated, in part, through the nitric oxide synthase pathway.

The proposed mechanism involves the stimulation of endothelial nitric oxide synthase (eNOS) by the 5-nitrobenzimidazole derivative. This leads to an increase in the production of nitric oxide (NO), which then diffuses to adjacent smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.

Conclusion

5-Nitrobenzimidazole Nitrate is a versatile compound with a rich chemical profile and significant biological activities. This guide provides a foundational understanding of its properties, synthesis, and mechanisms of action, aiming to facilitate further research and development in the fields of medicinal chemistry and materials science. Researchers are encouraged to consult the cited literature for more detailed information.

References

synthesis of 5-Nitrobenzimidazole Nitrate for beginners

An In-depth Technical Guide to the Synthesis of 5-Nitrobenzimidazole Nitrate

This guide provides a comprehensive overview of the synthesis of 5-Nitrobenzimidazole Nitrate, a versatile compound utilized in the development of pharmaceuticals and agrochemicals.[1] The synthesis is presented as a two-step process, designed to be accessible for researchers, scientists, and professionals in drug development. The first step involves the synthesis of the precursor, 5-Nitrobenzimidazole, followed by its conversion to the nitrate salt.

Part 1: Synthesis of 5-Nitrobenzimidazole (Precursor)

The most common and straightforward method for synthesizing the 5-Nitrobenzimidazole core is through the condensation of 4-nitro-o-phenylenediamine with formic acid. This reaction, a variation of the Phillips condensation, is widely used for forming the benzimidazole ring system.

Reaction Mechanism

The reaction proceeds via an initial acylation of one of the amino groups of 4-nitro-o-phenylenediamine by formic acid, forming an N-formyl intermediate. This is followed by an acid-catalyzed intramolecular cyclization, where the second amino group attacks the formyl carbon. Subsequent dehydration yields the aromatic 5-Nitrobenzimidazole ring.

Experimental Protocol

This protocol is adapted from established methods for benzimidazole synthesis.[2]

-

Reaction Setup: In a 250 mL round-bottom flask, combine 4-nitro-o-phenylenediamine (0.05 mol, 7.65 g) with 90% formic acid (0.1 mol, 3.8 mL).

-

Heating: Place the flask in a preheated water bath at 100°C. Heat the mixture for 2 hours with occasional swirling. The mixture will become a solid mass.

-

Neutralization: After cooling to room temperature, slowly add 10% aqueous sodium hydroxide solution to the flask with constant stirring until the mixture is just alkaline (test with pH paper). This step neutralizes the excess formic acid and precipitates the product.

-

Isolation: Collect the crude 5-Nitrobenzimidazole by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of 50 mL cold water to remove any remaining salts.

-

Purification: Recrystallize the crude product from hot water or an ethanol-water mixture to obtain a purified off-white to pale yellow powder.[3]

-

Drying: Dry the purified product in a desiccator or a vacuum oven at 60-70°C to a constant weight.

Part 2: Synthesis of 5-Nitrobenzimidazole Nitrate

The conversion of the synthesized 5-Nitrobenzimidazole base to its nitrate salt is a straightforward acid-base reaction. The basic nitrogen atom on the imidazole ring is protonated by nitric acid to form the corresponding salt.

Reaction Mechanism

This is a classic acid-base neutralization reaction. The lone pair of electrons on one of the imidazole nitrogen atoms acts as a Brønsted-Lowry base, accepting a proton (H⁺) from nitric acid. This forms an ionic bond between the protonated benzimidazolium cation and the nitrate anion.

Experimental Protocol

-

Dissolution: Dissolve the purified 5-Nitrobenzimidazole (0.01 mol, 1.63 g) in a minimal amount of warm ethanol or acetone in a 100 mL Erlenmeyer flask.

-

Acidification: While stirring, add a stoichiometric amount of concentrated nitric acid (65-70%) dropwise. For 0.01 mol of substrate, this corresponds to approximately 0.65-0.70 mL. The addition should be done carefully, as the reaction may be exothermic.

-

Precipitation: The nitrate salt will precipitate from the solution upon addition of the acid or upon cooling. The process can be aided by placing the flask in an ice bath for 15-20 minutes.

-

Isolation: Collect the precipitated 5-Nitrobenzimidazole Nitrate by vacuum filtration.

-

Washing: Wash the salt with a small amount of cold diethyl ether or cold ethanol to remove any unreacted starting material or excess acid.

-

Drying: Dry the final product in a desiccator over a suitable drying agent. Do not heat the nitrate salt to high temperatures as it may be thermally unstable.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Nitro-o-phenylenediamine | 99-56-9 | C₆H₇N₃O₂ | 153.14 | Dark red to brown crystalline powder | 199-202 |

| 5-Nitrobenzimidazole | 94-52-0 | C₇H₅N₃O₂ | 163.13 | Off-white to pale yellow powder[3][4] | 207-209[4] |

| 5-Nitrobenzimidazole Nitrate | 27896-84-0 | C₇H₅N₃O₂·HNO₃ | 226.15 | Off-white to pale yellow solid[1][5] | ~222[1][5] |

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-nitro-o-phenylenediamine: This compound is toxic and a suspected mutagen. Avoid inhalation of dust and contact with skin and eyes.

-

Formic Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme care.

-

Nitric Acid (Concentrated): Strong oxidizer and highly corrosive.[3] Causes severe burns and is toxic upon inhalation. Handle with extreme caution.

-

5-Nitrobenzimidazole: Harmful if swallowed and suspected of causing cancer.[6] Avoid creating dust.

-

5-Nitrobenzimidazole Nitrate: The nitrate salt may be an irritant and potentially harmful if swallowed, inhaled, or in contact with skin. Nitrate salts can be strong oxidizers and may be flammable or explosive under certain conditions. Avoid friction, shock, and heat.

Always consult the Safety Data Sheet (SDS) for each chemical before use and dispose of chemical waste according to institutional and local regulations.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]

- 5. 5-Nitrobenzimidazole | 94-52-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 5-Nitrobenzimidazole Derivatives in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide focuses on the broader class of 5-nitrobenzimidazole derivatives, as specific mechanistic data for "5-Nitrobenzimidazole Nitrate" is limited in publicly available scientific literature. The principles and mechanisms described for the derivatives are expected to be relevant to the nitrate salt form.

Introduction

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, largely due to its structural similarity to endogenous purines, which allows it to interact with a variety of biological targets.[1] The introduction of a nitro group at the 5-position of the benzimidazole ring significantly enhances the biological activity of these compounds. This is attributed to the strong electron-withdrawing nature of the nitro group, which modulates the electronic properties of the entire molecule, facilitating interactions with biological macromolecules and, in some cases, enabling a unique mechanism of reductive activation.[2]

5-Nitrobenzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiparasitic, and antihypertensive effects.[2] This guide will provide a detailed overview of the core mechanisms of action, supported by quantitative data, experimental protocols, and visual diagrams of the key molecular pathways.

Multi-Targeted Mechanisms of Action

The therapeutic efficacy of 5-nitrobenzimidazole derivatives is rooted in their ability to engage with multiple cellular targets and disrupt critical biological pathways. The primary mechanisms can be broadly categorized as follows:

-

Interaction with DNA: A fundamental mechanism for many nitroaromatic compounds is their direct interaction with DNA.[1] Derivatives of 5-nitrobenzimidazole have been shown to act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix.[1] This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. Furthermore, some derivatives can alkylate or directly cleave DNA, causing significant damage to the genetic material.[1]

-

Reductive Activation and Generation of Cytotoxic Radicals: A key mechanism, particularly in anaerobic microorganisms (such as certain bacteria and protozoa), is the reductive activation of the nitro group.[3][4] In the low-oxygen environment of these organisms, cellular reductases can donate electrons to the nitro group of the 5-nitrobenzimidazole derivative.[3] This process generates highly reactive nitroso and hydroxylamine intermediates, as well as other radical species, which are cytotoxic.[3][4] These reactive species can cause widespread damage to cellular components, including DNA, proteins, and lipids, leading to rapid cell death.[4] This selective activation in anaerobic environments provides a degree of specificity for treating infections caused by such organisms.[4]

-

Enzyme and Receptor Inhibition: Specific 5-nitrobenzimidazole derivatives have been designed to target and inhibit the activity of key enzymes and receptors involved in disease progression.

-

Tubulin Polymerization Inhibition: Certain derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[5][6] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis, making them promising anticancer agents.[5]

-

Angiotensin II Type 1 (AT1) Receptor Antagonism: In the context of hypertension, specific 5-nitrobenzimidazole derivatives have been developed as potent antagonists of the AT1 receptor.[7] By blocking the binding of angiotensin II to this receptor, these compounds prevent vasoconstriction and promote vasodilation, leading to a reduction in blood pressure.

-

Quantitative Data on Biological Activity

The biological activity of 5-nitrobenzimidazole derivatives has been quantified in numerous studies. The following tables summarize representative data for their anticancer, antimicrobial, and antihypertensive activities.

Table 1: Anticancer Activity of 5-Nitrobenzimidazole Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 2-(p-tolyl)-5-nitro-1H-benzo[d]imidazole | MCF-7 (Breast) | MTT | 9.5 | [8] |

| 2-(p-tolyl)-5-nitro-1H-benzo[d]imidazole | HEP2 (Laryngeal) | MTT | 12 | [8] |

| Thienopyridine indole derivative [I] | MGC-803 (Gastric) | Not Specified | 0.00161 | [5] |

| Thienopyridine indole derivative [I] | HGC-27 (Gastric) | Not Specified | 0.00182 | [5] |

| Flavonoid derivative 5c | A549 (Lung) | MTT | >50 | [9] |

| Flavonoid derivative 5c | HepG2 (Liver) | MTT | >50 | [9] |

| Flavonoid derivative 5c | HeLa (Cervical) | MTT | <50 | [9] |

Table 2: Antimicrobial Activity of 5-Nitrobenzimidazole Derivatives

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | E. coli | Serial Dilution | Not Specified | [2] |

| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | S. aureus | Serial Dilution | Not Specified | [2] |

| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | C. albicans | Serial Dilution | Not Specified | [2] |

| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | A. niger | Serial Dilution | Not Specified | [2] |

| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol (XY-1) | E. coli | Cup-plate | Good Activity | [10] |

| 5-nitro-2-phenyl-1H-benzoimidazole (XY-3) | B. cereus | Cup-plate | Equipotent to Standard | [10] |

| 1-methyl-5-nitroimidazole carboxamides (8f, 8h) | G. lamblia | ATP-bioluminescence | 1.6 | [11] |

Table 3: Antihypertensive Activity of 5-Nitrobenzimidazole Derivatives

| Compound | Assay | EC50 (µM) | Reference |

| BDZ3 | Ex-vivo vasorelaxant activity | <30 | |

| BDZ6 | Ex-vivo vasorelaxant activity | <30 | |

| BDZ12 | Ex-vivo vasorelaxant activity | <30 | |

| BDZ18 | Ex-vivo vasorelaxant activity | <30 | |

| BDZ20 | Ex-vivo vasorelaxant activity | <30 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the synthesis of 5-nitrobenzimidazole derivatives and for key biological assays.

Protocol 1: Synthesis of 2-Substituted-5-Nitrobenzimidazoles via Condensation with Aldehydes

This protocol describes a common method for synthesizing 2-substituted-5-nitrobenzimidazoles.

-

Materials:

-

4-nitro-1,2-phenylenediamine

-

Substituted aromatic aldehyde

-

Dimethoxyethane (solvent)

-

Sodium metabisulfite (oxidizing agent)

-

Ice bath

-

Reflux apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Chloroform:methanol (9:1) solvent system for TLC

-

-

Procedure:

-

In a round-bottom flask, dissolve 0.004 moles of 4-nitro-1,2-phenylenediamine in an appropriate amount of dimethoxyethane.

-

Add 1.01 equivalents of the desired aromatic aldehyde to the mixture.

-

Stir the reaction mixture at 0°C in an ice bath for 2 hours.

-

Reflux the mixture for 1 hour to form the Schiff base intermediate.

-

Add additional dimethoxyethane and 1.01 equivalents of sodium metabisulfite to the reaction.

-

Stir the mixture under reflux for 48 hours.

-

Monitor the completion of the reaction using TLC with a chloroform:methanol (9:1) solvent system.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like methanol.

-

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[12][13]

-

Materials:

-

Cells in culture (e.g., cancer cell lines)

-

96-well microtiter plates

-

Test compound (5-nitrobenzimidazole derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm or 590 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

-

Protocol 3: Broth Microdilution for Antimicrobial Susceptibility Testing (MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]

-

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Test compound (5-nitrobenzimidazole derivative)

-

Positive control (broth with inoculum, no compound)

-

Negative control (broth only)

-

Standard antimicrobial agent

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate broth medium.

-

Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Add the standardized inoculum to each well containing the test compound dilutions.

-

Include a positive control well (inoculum without the compound) and a negative control well (broth only).

-

Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and a general experimental workflow for studying 5-nitrobenzimidazole derivatives.

Caption: DNA intercalation by 5-Nitrobenzimidazole derivatives.

Caption: Reductive activation in anaerobic organisms.

Caption: Inhibition of tubulin polymerization.

Caption: General experimental workflow for drug discovery.

References

- 1. Investigation of redox mechanism and DNA binding of novel 2-(x-nitrophenyl)-5-nitrobenzimidazole (x = 2, 3 and 4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]

- 6. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]

- 11. New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 5-Nitrobenzimidazole Nitrate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 5-Nitrobenzimidazole Nitrate, a compound of interest in medicinal chemistry and drug development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols and a workflow for its characterization.

Data Presentation

The spectroscopic data for 5-Nitrobenzimidazole and its nitrate salt are summarized in the tables below. Data for the parent compound, 5-Nitrobenzimidazole, is included for comparative purposes, as the nitrate salt formation primarily affects the protonation state and electronic environment of the benzimidazole core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5-Nitrobenzimidazole | DMSO-d₆ | 8.51 | d | 2.1 | H-4 |

| 8.38 | s | H-2 | |||

| 8.11 | dd | 8.9, 2.2 | H-6 | ||

| 7.76 | d | 8.9 | H-7 | ||

| 5-Nitrobenzimidazole Nitrate | DMSO-d₆ | ~8.6-8.8 | m | Aromatic Protons | |

| ~8.2-8.4 | m | Aromatic Protons | |||

| ~7.9-8.1 | m | Aromatic Protons |

Note: Specific peak assignments for the nitrate salt are inferred from the parent compound. The presence of the nitrate counter-ion and protonation of the imidazole ring can lead to shifts in the chemical environment.

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 5-Nitrobenzimidazole | DMSO-d₆ | 146.26, 142.15, 117.10 |

| 5-Nitrobenzimidazole Nitrate | DMSO-d₆ | Data not readily available in searched literature. Expected shifts would be similar to the parent compound but may be influenced by protonation. |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 | N-H stretch (imidazole) |

| 3100-3000 | C-H stretch (aromatic) |

| 1600-1450 | C=C and C=N stretching (aromatic and imidazole rings) |

| 1550-1475 | N-O asymmetric stretch (nitro group) |

| 1360-1290 | N-O symmetric stretch (nitro group) |

| ~1384 | NO₃⁻ stretch (nitrate ion) |

| 890-835 | C-H out-of-plane bending |

Note: The presence of the nitrate ion in 5-Nitrobenzimidazole Nitrate will introduce a characteristic absorption band.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| 5-Nitrobenzimidazole | ESI / GC-MS | 164.0455 | 134, 118, 117, 90 |

| 5-Nitrobenzimidazole Nitrate | ESI | 164.0455 (for the free base) | Fragmentation pattern expected to be similar to the parent compound. |

Note: In ESI-MS, 5-Nitrobenzimidazole Nitrate is expected to show the molecular ion for the protonated 5-Nitrobenzimidazole base.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 5-Nitrobenzimidazole Nitrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5-Nitrobenzimidazole Nitrate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrumentation and Data Acquisition:

-

The spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, the following parameters are typically used:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 16 ppm

-

-

For ¹³C NMR, the following parameters are typically used:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 90°

-

Spectral width: 0 to 200 ppm

-

Proton decoupling is applied to simplify the spectrum.

-

-

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

KBr Pellet Method

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar and pestle, grind approximately 1-2 mg of 5-Nitrobenzimidazole Nitrate until a fine powder is obtained.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

-

Grind the mixture until a homogeneous, fine powder is achieved.

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation and Data Acquisition:

-

Acquire a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation:

-

Prepare a stock solution of 5-Nitrobenzimidazole Nitrate in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL.

-

A small amount of formic acid (0.1%) may be added to the final solution to promote protonation.

-

-

Instrumentation and Data Acquisition:

-

The analysis is performed on a mass spectrometer equipped with an ESI source.

-

The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography system.

-

The mass spectrum is acquired in positive ion mode.

-

Typical ESI source parameters are optimized for the compound, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

The mass analyzer is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 5-Nitrobenzimidazole Nitrate.

solubility and stability of 5-Nitrobenzimidazole Nitrate in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 5-Nitrobenzimidazole Nitrate. Due to the limited availability of data for the nitrate salt, this guide also incorporates information on the parent compound, 5-Nitrobenzimidazole, to provide a broader understanding of its physicochemical properties. This information is crucial for the handling, formulation development, and analytical characterization of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key consideration during formulation development. While specific quantitative data for 5-Nitrobenzimidazole Nitrate is scarce in publicly available literature, information on the parent compound, 5-Nitrobenzimidazole, provides valuable insights.

Qualitative and Quantitative Solubility Data

A summary of the available solubility information for 5-Nitrobenzimidazole is presented in Table 1. It is important to note that the nitrate salt's solubility may differ significantly from the parent compound due to the influence of the salt former.

| Solvent | Solubility of 5-Nitrobenzimidazole | Reference |

| Water | 0.5 g/L | |

| Alcohol | Very soluble | [1] |

| Ether | Slightly soluble | [1] |

| Benzene | Slightly soluble | [1] |

Studies on other benzimidazole derivatives have shown that solubility in alcohols generally decreases with an increase in the alkyl chain length of the alcohol.[2] Furthermore, the solubility of benzimidazoles in various organic solvents, including dichloromethane, 1-chlorobutane, toluene, and 2-nitrotoluene, has been investigated, with chloroalkanes generally showing low solubilizing capacity.[3]

Stability Profile and Degradation Pathways

Understanding the stability of 5-Nitrobenzimidazole Nitrate is essential for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are a critical component of this assessment, providing insights into the potential degradation pathways and the intrinsic stability of the molecule.

Forced Degradation Studies

General Degradation Profile

Based on the chemical structure and information on related compounds, 5-Nitrobenzimidazole Nitrate is expected to be susceptible to:

-

Hydrolysis: Degradation in acidic and basic media.

-

Oxidation: Degradation in the presence of oxidizing agents like hydrogen peroxide.

-

Photolysis: Degradation upon exposure to light.

-

Thermolysis: Degradation at elevated temperatures.

Proposed Degradation Pathway

A plausible degradation pathway for 5-Nitrobenzimidazole under various stress conditions is proposed in the diagram below. The primary degradation route is anticipated to be the reduction of the nitro group to an amino group, followed by potential further degradation of the benzimidazole ring.

References

- 1. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. biomedres.us [biomedres.us]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of 5-Nitrobenzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-nitrobenzimidazole scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of compounds with significant biological activities. The introduction of a nitro group at the 5-position of the benzimidazole ring profoundly influences the molecule's electronic properties, enhancing its potential to interact with various biological targets. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 5-nitrobenzimidazole derivatives, with a focus on their anticancer, antimicrobial, antiparasitic, and vasorelaxant properties. This document summarizes quantitative data, details key experimental protocols, and visualizes underlying mechanisms and workflows to support further research and drug development.

Anticancer Activity

5-Nitrobenzimidazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multi-targeted, involving direct interaction with DNA, modulation of key cellular enzymes, and induction of programmed cell death.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of various 5-nitrobenzimidazole derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | A549 (Lung Carcinoma) | 0.028 | [1] |

| Bromo-derivative (Compound 5) | MCF-7 (Breast Cancer) | 17.8 µg/mL | [2] |

| Bromo-derivative (Compound 5) | DU-145 (Prostate Cancer) | 10.2 µg/mL | [2] |

| Bromo-derivative (Compound 5) | H69AR (Lung Cancer) | 49.9 µg/mL | [2] |

| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | Jurkat (Leukemia) | 1.88 | [3] |

| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | K562 (Leukemia) | 1.89 | [3] |

| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | MOLT-4 (Leukemia) | 2.05 | [3] |

| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | HeLa (Cervical Cancer) | 2.11 | [3] |

| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | HCT116 (Colon Cancer) | 3.04 | [3] |

| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | MIA PaCa-2 (Pancreatic Cancer) | 3.82 | [3] |

Mechanisms of Anticancer Action

The anticancer efficacy of 5-nitrobenzimidazole derivatives is attributed to several key mechanisms:

-

DNA Intercalation: The planar structure of the benzimidazole ring allows these molecules to insert themselves between the base pairs of DNA.[4][5] This intercalation distorts the DNA helix, interfering with DNA replication and transcription, ultimately leading to cell death.[4]

-

PARP Inhibition: Some derivatives act as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. In cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death through a concept known as synthetic lethality.

-

Induction of Apoptosis: These compounds have been shown to trigger programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of executioner caspases such as caspase-3.[3][6][7]

-

Cell Cycle Arrest: 5-Nitrobenzimidazole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. Arrest is often observed at the G2/M phase, which can be associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[2][8]

Signaling Pathway and Mechanism Visualizations

Experimental Protocols

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 5-nitrobenzimidazole derivative for 24-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of the 5-nitrobenzimidazole derivative for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with the 5-nitrobenzimidazole derivative.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Antimicrobial Activity

Derivatives of 5-nitrobenzimidazole have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The electron-withdrawing nature of the nitro group is believed to be crucial for this activity, potentially through reductive activation within the microbial cell to form cytotoxic radicals.[9]

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Co(II) complex | E. coli | 62.5 | [10] |

| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Cu(II) complex | E. coli | 62.5 | [10] |

| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Ni(II) complex | E. coli | 62.5 | [10] |

| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Fe(II) complex | E. coli | 31.25 | [10] |

| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Co(II) complex | S. aureus | 62.5 | [10] |

| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Cu(II) complex | S. aureus | 125 | [10] |

| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Ni(II) complex | S. aureus | 62.5 | [10] |

| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Fe(II) complex | S. aureus | 31.25 | [10] |

| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Co(II) complex | C. albicans | 62.5 | [10] |

| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Cu(II) complex | C. albicans | 31.25 | [10] |

| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Ni(II) complex | C. albicans | 62.5 | [10] |

| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Fe(II) complex | C. albicans | 31.25 | [10] |

Note: Some studies report antimicrobial activity as the diameter of the zone of inhibition.[11]

Experimental Protocol: Agar Well Diffusion Method (Cup-Plate Method)

Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the compound in an agar plate seeded with a test microorganism.

Protocol:

-

Media Preparation and Inoculation: Prepare Mueller-Hinton agar plates and uniformly spread a standardized inoculum of the test microorganism over the surface.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the 5-nitrobenzimidazole derivative solution (at a known concentration) into each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Antiparasitic Activity

The 5-nitroimidazole scaffold is a well-established pharmacophore in antiparasitic drug discovery. Derivatives of 5-nitrobenzimidazole have shown promise against various protozoan parasites.

Quantitative Data: In Vitro Antiparasitic Activity

| Compound/Derivative | Parasite | IC50 (µg/mL) | Reference |

| K1 (3-Cl phenyl derivative) | Leishmania major promastigotes | 0.6787 | [12] |

| K2 | Leishmania major promastigotes | 8.89 | [12] |

| K3 | Leishmania major promastigotes | 45.11 | [12] |

| K4 | Leishmania major promastigotes | 69.19 | [12] |

| Quinoline–metronidazole derivative 63i | Leishmania donovani amastigotes | 3.75 µM | [13] |

| Quinoline–metronidazole derivative 63b | Leishmania donovani amastigotes | 9.81 µM | [13] |

Experimental Protocol: In Vitro Susceptibility Testing for Leishmania

Principle: This assay determines the concentration of a compound required to inhibit the growth of Leishmania promastigotes in culture.

Protocol:

-

Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., RPMI-1640) to the logarithmic growth phase.

-

Compound Dilution: Prepare serial dilutions of the 5-nitrobenzimidazole derivative in a 96-well plate.

-

Inoculation: Add a standardized number of promastigotes to each well.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 26°C) for 72 hours.

-

Viability Assessment: Assess parasite viability, for example, by using a resazurin-based assay or by direct counting using a hemocytometer.

-

Data Analysis: Calculate the IC50 value of the compound.

Vasorelaxant Activity

Certain 5-nitrobenzimidazole derivatives have been investigated for their potential as antihypertensive agents, demonstrating vasorelaxant effects on isolated arterial rings.

Quantitative Data: Ex Vivo Vasorelaxant Activity

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response.

| Compound | Condition | EC50 (µM) | Reference |

| BDZ3 | With Endothelium | 22.48 | [14] |

| BDZ6 | With Endothelium | 25.99 | [14] |

| BDZ12 | With Endothelium | 28.15 | [14] |

| BDZ18 | With Endothelium | 29.85 | [14] |

| BDZ20 | With Endothelium | 21.08 | [14] |

| 2-(5-nitro-1H-benzimidazol-2-yl)phenol (Compound 3) | With Endothelium | 0.95 | [15] |

| 2-(5-nitro-1H-benzimidazol-2-yl)phenol (Compound 3) | Without Endothelium | 2.01 | [15] |

| 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole (Compound 6) | With Endothelium | 1.41 | [15] |

| 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole (Compound 6) | Without Endothelium | 3.61 | [15] |

Experimental Protocol: Ex Vivo Vasorelaxant Activity on Rat Aorta

Principle: This assay measures the ability of a compound to relax pre-contracted isolated rat aortic rings, providing an indication of its vasodilatory potential.

Protocol:

-

Aortic Ring Preparation: Isolate the thoracic aorta from a rat and cut it into rings (3-4 mm in length). Suspend the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Contraction: Pre-contract the aortic rings with a vasoconstrictor agent such as phenylephrine or potassium chloride.

-

Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the 5-nitrobenzimidazole derivative to the organ bath.

-

Tension Measurement: Record the changes in isometric tension using a force transducer.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate the EC50 value.

Synthesis of 5-Nitrobenzimidazole Derivatives

A common and effective method for the synthesis of 2-substituted-5-nitrobenzimidazoles involves the condensation of 4-nitro-o-phenylenediamine with various aldehydes.

General Synthesis Workflow

Experimental Protocol: Synthesis of 2-Substituted-5-Nitrobenzimidazoles

Principle: This protocol describes a one-pot synthesis involving the condensation of 4-nitro-1,2-phenylenediamine with an aromatic aldehyde, followed by oxidative cyclization.

Materials:

-

4-nitro-1,2-phenylenediamine

-

Substituted aromatic aldehyde

-

Dimethoxyethane (solvent)

-

Sodium metabisulfite (oxidant)

-

Ice bath

-

Reflux apparatus

Procedure:

-

Dissolve 4-nitro-1,2-phenylenediamine in dimethoxyethane in a round-bottom flask.

-

Add the aromatic aldehyde to the solution and stir the mixture in an ice bath for approximately 2 hours.

-

Reflux the mixture for 1 hour to form the Schiff base intermediate.

-

Add sodium metabisulfite and additional dimethoxyethane, and reflux the mixture for an extended period (e.g., 48 hours) to facilitate oxidative cyclization.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, and isolate the crude product.

-

Purify the product by recrystallization or column chromatography.

Conclusion

The 5-nitrobenzimidazole scaffold is a versatile and potent pharmacophore that has given rise to a multitude of derivatives with a broad spectrum of biological activities. The evidence presented in this technical guide highlights their significant potential in the fields of oncology, infectious diseases, and cardiovascular medicine. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers dedicated to the exploration and development of novel therapeutics based on this promising chemical entity. Further investigation into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the next generation of 5-nitrobenzimidazole-based drugs.

References

- 1. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are DNA topoisomerase inhibitors and how do they work? [synapse.patsnap.com]

- 5. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5'-nitro-indirubinoxime induces G2/M cell cycle arrest and apoptosis in human KB oral carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Converging roles of caspases in inflammasome activation, cell death and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

The Enduring Legacy of 5-Nitrobenzimidazoles: A Technical Guide to Their History, Discovery, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-nitrobenzimidazole scaffold represents a cornerstone in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic applications. This technical guide provides a comprehensive exploration of the history, discovery, and multifaceted biological activities of 5-nitrobenzimidazole derivatives. It delves into their synthesis, mechanisms of action, and the quantitative data supporting their potential as anticancer, antimicrobial, and anthelmintic agents. Detailed experimental protocols for key synthetic and biological assays are provided, alongside visualizations of critical signaling pathways to facilitate a deeper understanding of their molecular interactions. This guide is intended to serve as a vital resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic structure.

A Journey Through Time: The History and Discovery of Benzimidazoles

The story of benzimidazole, the parent structure of the 5-nitro derivatives, begins in 1872 with its initial discovery.[1][2] However, its profound importance in the biological realm was not fully appreciated until the mid-20th century. A pivotal moment came in 1944 with the recognition of the biological activities of benzimidazole derivatives, and in 1949, the 5,6-dimethylbenzimidazole moiety was identified as a crucial component of vitamin B12.[3] This discovery spurred a wave of research into the therapeutic potential of this heterocyclic system.

The introduction of a nitro group at the 5-position of the benzimidazole ring was found to significantly modulate the electronic properties of the molecule, enhancing its biological activity and paving the way for the development of a new class of therapeutic agents.[3] While the early focus was on their anthelmintic properties, leading to the development of highly successful drugs, subsequent research has unveiled a broad spectrum of activities, including potent anticancer and antimicrobial effects.[1][4] Today, the 5-nitrobenzimidazole scaffold continues to be a fertile ground for the design and synthesis of novel drug candidates.

Synthesis of 5-Nitrobenzimidazole Derivatives: From Conventional to Modern Approaches

The synthesis of 5-nitrobenzimidazole derivatives is well-established, with the primary route involving the condensation of 4-nitro-o-phenylenediamine with various electrophiles, such as aldehydes or carboxylic acids.[5][6]

Conventional Synthesis

A widely employed conventional method involves the reaction of 4-nitro-1,2-phenylenediamine with an aromatic aldehyde in the presence of an oxidizing agent like sodium metabisulfite, typically under reflux conditions.[5]

Experimental Protocol: Conventional Synthesis of 2-Substituted-5-Nitrobenzimidazoles

Materials:

-

4-nitro-1,2-phenylenediamine

-

Substituted aromatic aldehyde

-

Dimethoxyethane (DME)

-

Sodium metabisulfite

-

Ice bath

-

Reflux apparatus

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Chloroform:methanol (9:1) solvent system for TLC

-

Ethyl acetate

-

Methanol for recrystallization

Procedure:

-

In a round-bottom flask, dissolve 0.004 moles of 4-nitro-1,2-phenylenediamine in an appropriate amount of dimethoxyethane.

-

Add 1.01 equivalents of the substituted aromatic aldehyde to the solution.

-

Stir the mixture in an ice bath at 0°C for 2 hours.

-

Reflux the reaction mixture for 1 hour to form the Schiff base intermediate.

-

To the reaction mixture, add further dimethoxyethane and 1.01 equivalents of sodium metabisulfite.

-

Stir the mixture under reflux for 48 hours, monitoring the reaction completion by TLC using a chloroform:methanol (9:1) solvent system.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

If no precipitate forms, extract the mixture with ethyl acetate.

-

Recrystallize the crude product from methanol to obtain the purified 2-substituted-5-nitrobenzimidazole.[5]

Microwave-Assisted Synthesis

In recent years, microwave-assisted synthesis has emerged as a more efficient and environmentally friendly alternative to conventional heating. This method significantly reduces reaction times and often improves yields.[7]

Experimental Protocol: Microwave-Assisted Synthesis of Benzimidazole Derivatives

General Procedure:

The specific parameters for microwave-assisted synthesis can vary depending on the reactants and the microwave system used. However, a general approach involves:

-

Placing the reactants (e.g., 4-nitro-o-phenylenediamine and an aldehyde) and a suitable solvent (e.g., dimethylformamide or ethanol) in a sealed microwave-safe vessel.

-

Irradiating the mixture in a microwave reactor at a set temperature and for a specific duration (often in the range of minutes).

-

Monitoring the reaction by TLC.

-

Once complete, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as precipitation, filtration, and recrystallization.[7]

Therapeutic Potential: A Spectrum of Biological Activities

The 5-nitrobenzimidazole scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide range of pharmacological activities.

Anticancer Activity

A significant area of research has focused on the anticancer properties of 5-nitrobenzimidazole derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines.

Table 1: Anticancer Activity of 5-Nitrobenzimidazole Derivatives (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazole Derivative se-182 | A549 (Lung Carcinoma) | 15.80 | [8] |

| Benzimidazole Derivative se-182 | HepG2 (Liver Carcinoma) | 15.58 | [8] |

| 5-Methoxy-6-substituted-1H-benzimidazole (Compound 4w) | A549 (Lung Carcinoma) | 1.55 ± 0.18 | [8] |

| V7 | H103 (Head and Neck Cancer) | 11.64 | [7] |

| V7 | H314 (Head and Neck Cancer) | 16.68 | [7] |

| V7 | HCT116 (Colorectal Carcinoma) | 13.30 | [7] |

| 3d | MCF-7 (Breast Cancer) | 43.4 | [9] |

| 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [9] |

| 4d | MCF-7 (Breast Cancer) | 39.0 | [9] |

| 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

5-Nitrobenzimidazole test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 5-nitrobenzimidazole derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Antimicrobial Activity

5-Nitrobenzimidazole derivatives have also shown significant promise as antimicrobial agents against a range of bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of 5-Nitrobenzimidazole Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | E. coli | - | [10] |

| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | S. aureus | - | [10] |

| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | C. albicans | - | [10] |

| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | A. niger | - | [10] |

| 5-nitro-2-phenyl-1H-benzoimidazole (XY-3) | B. cereus | Equipotent to Streptomycin | [11] |

| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol (XY-1) | E. coli | Good activity | [12] |

| 1-[3-[[5-(2-furanyl/2-thienyl)-4-substituted 4H-1,2,4-triazol-3-yl[-thio]-2-hydroxypropyl[-2-methyl-5-nitro-1H-imidazoles (Compound 5) | Bacteria and Fungi | 7.3-125 | [13] |

| 1-[3-[(N,N-disubstituted thiocarbamoyl)-thio[-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles (Compound 7) | Fungi | 3-25 | [13] |

| 2-methanthiol benzimidazole | S. epidermidis NCTC 11047 | 32 | [14] |

| 2-methanthiol benzimidazole | S. haemolyticus NCTC 11042 | 32 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

5-Nitrobenzimidazole test compounds

-

Inoculum of the microorganism standardized to a specific concentration

-

Incubator

-

Microplate reader (optional, for automated reading)

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the 5-nitrobenzimidazole compounds in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader.[15][16][17][18][19]

Anthelmintic Activity

The benzimidazole scaffold is a well-established pharmacophore in anthelmintic drugs, with several derivatives approved for clinical and veterinary use.[20][21] 5-Nitrobenzimidazole derivatives have also been investigated for their activity against parasitic worms.

Table 3: Anthelmintic Activity of 5-Nitrobenzimidazole Derivatives against Pheretima posthuma (Earthworm)

| Compound/Derivative | Concentration (mg/mL) | Time for Paralysis (min) | Time for Death (min) | Reference |

| 5-nitro-2-phenyl-1H-benzoimidazole (DP-3) | 100 | 20 | 24 | [22][23] |

| Synthesized Benzimidazole Derivative | 50 µg/ml | 30.43 ± 5.33 | 0.56 ± 5.32 | [24] |

| Compound A1 | - | 05 | 10 | |

| Compound A7 | - | 05 | 10 | |

| Albendazole (Standard) | - | 20 | 30 |

Experimental Protocol: In Vitro Anthelmintic Assay using Earthworms (Pheretima posthuma)

Due to their anatomical and physiological resemblance to intestinal roundworms, earthworms are commonly used as a model for in vitro anthelmintic screening.[12][25]

Materials:

-

Adult Indian earthworms (Pheretima posthuma)

-

Normal saline

-

Petri dishes

-

5-Nitrobenzimidazole test compounds at various concentrations

-

Standard anthelmintic drug (e.g., Albendazole)

-

Control (normal saline)

Procedure:

-

Worm Collection and Preparation: Collect adult earthworms and wash them with normal saline to remove any adhering dirt.

-

Assay Setup: Place individual earthworms in Petri dishes containing different concentrations of the test compounds, the standard drug, and normal saline (as a control).

-

Observation: Observe the worms for the time taken for paralysis and death. Paralysis is noted when the worms do not move even when shaken. Death is confirmed when the worms show no movement when dipped in warm water.[12][25][26][27]

Unraveling the Mechanisms of Action: Signaling Pathways

The diverse biological activities of 5-nitrobenzimidazole derivatives stem from their ability to interact with multiple cellular targets and modulate key signaling pathways.

Anticancer Mechanisms

In the context of cancer, these compounds have been shown to exert their effects through several mechanisms, including the inhibition of critical receptor tyrosine kinases and DNA repair enzymes.

Inhibition of EGFR/HER2 Signaling: Certain 5-nitrobenzimidazole derivatives can inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Overexpression of these receptors is common in many cancers and drives cell proliferation and survival. Inhibition of EGFR/HER2 leads to the downstream suppression of the PI3K/Akt and MEK/Erk pathways, ultimately inducing apoptosis and cell cycle arrest.

Induction of Apoptosis via ROS-JNK Pathway: Some derivatives can induce the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway. JNK activation leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death.

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair. Inhibition of PARP by certain 5-nitrobenzimidazole derivatives can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, resulting in cell death.

Anthelmintic Mechanism

The primary mechanism of action for many benzimidazole anthelmintics is the inhibition of tubulin polymerization in the parasitic worms.[4] By binding to the β-tubulin subunit, these compounds prevent the formation of microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient uptake. This disruption leads to the paralysis and eventual death of the parasite.

The Road to the Clinic: Drug Development and Future Perspectives

The benzimidazole scaffold is a component of numerous FDA-approved drugs, highlighting its clinical significance.[20][28] While many of the approved benzimidazoles are for anthelmintic or other indications, the potent preclinical anticancer activity of 5-nitrobenzimidazole derivatives suggests a promising future for this class of compounds in oncology.

The repurposing of existing anthelmintic benzimidazole drugs, such as albendazole and mebendazole, for cancer therapy is an active area of research.[4][21] Clinical trials are exploring their efficacy in various cancers, often in combination with standard chemotherapy or radiation.

The continued exploration of the 5-nitrobenzimidazole scaffold, coupled with a deeper understanding of its mechanisms of action, holds great promise for the development of novel, more effective, and selective therapies for a range of diseases, from parasitic infections to cancer. The wealth of existing research provides a solid foundation for future drug discovery and development efforts centered on this remarkable heterocyclic system. The wealth of existing research provides a solid foundation for future drug discovery and development efforts centered on this remarkable heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]